5-Bromo-2-chloro-3-fluoroisonicotinic acid

Description

Systematic Nomenclature and Structural Identification

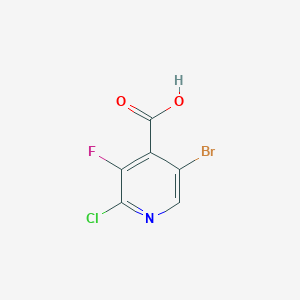

5-Bromo-2-chloro-3-fluoroisonicotinic acid (CAS: 2091873-10-6) is a halogenated derivative of pyridine-4-carboxylic acid. Its systematic IUPAC name reflects the positions of substituents on the pyridine ring: a bromine atom at position 5, chlorine at position 2, fluorine at position 3, and a carboxylic acid group at position 4. The molecular formula is C₆H₂BrClFNO₂ , with a molecular weight of 254.44 g/mol.

The structural identity is confirmed through spectroscopic and crystallographic methods. The SMILES notation O=C(O)C1=C(Br)C=NC(Cl)=C1F encodes the connectivity of atoms, while the InChIKey RBEABXBWDWKXDV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications. Key structural features include:

- A pyridine core with three halogen substituents.

- A carboxylic acid group contributing to polarity and hydrogen-bonding capacity.

Table 1: Key Identifiers of 5-Bromo-2-chloro-3-fluoroisonicotinic Acid

| Property | Value |

|---|---|

| IUPAC Name | 5-Bromo-2-chloro-3-fluoroisonicotinic acid |

| CAS Number | 2091873-10-6 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| SMILES | O=C(O)C1=C(Br)C=NC(Cl)=C1F |

Historical Development in Heterocyclic Chemistry

The synthesis of halogenated pyridinecarboxylic acids emerged alongside advances in heterocyclic chemistry during the mid-20th century. The compound’s development is rooted in two key methodologies:

- Ammoxidation of substituted picolines : Adapted from industrial processes for isonicotinic acid production.

- Directed halogenation : Sequential bromination, chlorination, and fluorination of pre-functionalized pyridine intermediates.

The Chichibabin synthesis, a cornerstone in pyridine chemistry, provided a framework for introducing nitrogen-containing heterocycles. Modern adaptations use catalytic ammoxidation to achieve higher regioselectivity for halogen placement. For example, the use of vanadium-based catalysts enables precise control over bromine and chlorine substitution patterns.

Positional Isomerism in Halogenated Pyridinecarboxylic Acids

Positional isomerism significantly impacts the physicochemical properties of halogenated pyridinecarboxylic acids. Variations in halogen placement alter electronic distribution, solubility, and reactivity.

Table 2: Comparison of Positional Isomers

*Partition coefficient (LogP) values indicate lipophilicity trends.

Key observations:

- Electron-withdrawing effects : Fluorine at position 3 increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution compared to isomers with halogens at positions 2 or 5.

- Steric interactions : Bulkier halogens (e.g., iodine in 5-bromo-3-chloro-2-iodobenzoic acid) reduce solubility in polar solvents.

- Crystallinity : Carboxylic acid groups facilitate hydrogen-bonded networks, yielding higher melting points compared to ester derivatives.

Properties

IUPAC Name |

5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEABXBWDWKXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Substrates

The synthesis typically begins with 2,6-dihaloisonicotinic acid derivatives or their esters, which can be prepared via conventional halogenation methods such as chlorination and bromination of isonicotinic acid or its derivatives. The substrates relevant for fluorination include:

- 2,6-dichloroisonicotinic acid derivatives

- 2,6-dibromoisonicotinic acid derivatives

- 2,6-dinitroisonicotinic acid derivatives

- 2,6-bistrifluoromethanesulfonyl isonicotinic acid derivatives

These substrates provide a platform for selective fluorination at desired positions.

Fluorination Step

The fluorination is performed by nucleophilic substitution using fluoride sources such as:

- Potassium fluoride (KF)

- Cesium fluoride (CsF)

- Tetramethylammonium fluoride (TMAF)

- Tetrabutylammonium fluoride (TBAF)

These reagents replace chlorine or bromine atoms with fluorine under controlled conditions, avoiding the use of hazardous fluorine gas or hydrofluoric acid.

Reaction Conditions

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are used to dissolve substrates and facilitate fluorination.

- Temperature: The reaction temperature ranges from 80 to 170 °C.

- Time: Reaction times vary from 4 to 120 hours depending on substrate and reagent.

- Stirring: Stirring speeds of 150 to 600 rpm ensure homogeneity.

- Mass-to-volume ratio: Substrate to solvent ratio is maintained at 1 g: 3-15 ml.

- Fluoride equivalents: 2 to 6 equivalents of fluoride reagent are used relative to substrate.

Work-up and Purification

Post-reaction treatment involves:

- Filtration to remove inorganic salts (e.g., potassium chloride).

- Washing with water to remove residual reagents.

- Reduced pressure distillation to remove solvents.

- Crystallization from aqueous or organic solvents.

- Drying under vacuum to yield the pure fluoro-substituted isonicotinic acid derivative.

Representative Experimental Data

| Example | Substrate (g) | Fluoride Reagent (g) | Solvent (ml) | Temp (°C) | Time (h) | Product Yield (g) | Purity (%) | Molar Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,6-dichloroisonicotinic acid 50 | Potassium fluoride 61 | 500 (DMF) | 100 | 96 | 25.1 | 94.1 | 60.6 |

| 2 | 2,6-bistrifluoromethanesulfonyl isonic acid 50 | Tetramethylammonium fluoride 43.1 | 500 (NMP) | 80 | 6 | 12.2 | 95.8 | - |

| 3 | Methyl 2,6-dichloroisonicotinate 50 | Cesium fluoride 145 | 500 (DMF) | 100 | 72 | 22 | 94.6 | 53 |

Table 1: Selected examples of fluorination reactions for fluoroisonicotinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-2-chloroisonicotinic acid, highlighting variations in substituents, molecular properties, and similarity scores derived from structural and functional analyses:

Calculated based on atomic weights; *Benzoic acid derivative, included for scaffold comparison.

Key Observations:

Halogen Variations: Replacement of chlorine with methyl (5-chloro-2-methylisonicotinic acid) reduces molecular weight (187.58 vs. Bromine at position 2 (2-bromo-5-chloroisonicotinic acid) retains the same molecular weight as the target compound but alters electronic effects, influencing reactivity in Suzuki-Miyaura couplings .

Functional Group Modifications :

- Substituting chlorine with hydroxy (5-bromo-2-hydroxyisonicotinic acid) introduces hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions .

- Nitro groups (5-bromo-2-methyl-3-nitrobenzoic acid) significantly increase molecular weight and introduce explosive hazards, limiting industrial applications despite high similarity scores .

Scaffold Differences :

- Benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid, CAS 29241-62-1 ) exhibit lower pyridine-like reactivity but greater thermal stability due to aromatic ring saturation .

Research Findings and Implications

- Synthetic Utility : 5-Bromo-2-chloroisonicotinic acid’s halogenated pyridine core enables regioselective functionalization, making it superior to methyl- or hydroxy-substituted analogs in palladium-catalyzed reactions .

- Pharmacological Potential: Compounds with methyl substituents (e.g., 5-chloro-2-methylisonicotinic acid) show enhanced bioavailability in preclinical studies, though bromine/chlorine combinations offer broader antibacterial activity .

- Safety Considerations : Nitro-containing analogs (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) require stringent handling protocols due to explosivity risks, unlike the relatively stable target compound .

Biological Activity

5-Bromo-2-chloro-3-fluoroisonicotinic acid is a halogenated derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 239.45 g/mol

- CAS Number : 1214377-40-8

This compound features a unique combination of bromine, chlorine, and fluorine substituents that can significantly influence its chemical reactivity and biological interactions.

The biological activity of 5-bromo-2-chloro-3-fluoroisonicotinic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of halogens enhances the compound's binding affinity and selectivity towards these targets.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research has indicated that 5-bromo-2-chloro-3-fluoroisonicotinic acid exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Activity

In vitro studies have shown that halogenated isonicotinic acids can inhibit viral replication. A specific study on HIV integrase inhibitors found that derivatives similar to 5-bromo-2-chloro-3-fluoroisonicotinic acid demonstrated promising antiviral activity:

| Compound | EC (µM) |

|---|---|

| 5-Bromo-2-chloro-3-fluoroisonicotinic acid | 8.3 |

| Raltegravir (control) | 7.0 |

The EC values indicate that the compound's potency is comparable to established antiviral agents.

Case Studies

-

Case Study on Antiparasitic Activity : A recent study investigated the antiparasitic effects of various halogenated isonicotinic derivatives. The findings highlighted that compounds with similar structures to 5-bromo-2-chloro-3-fluoroisonicotinic acid exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.

- EC values ranged from 0.004 µM to 0.086 µM for various analogs, indicating strong potential for development as antimalarial agents.

- Toxicity Assessment : Toxicity assays conducted on human cell lines (HepG2) showed low cytotoxicity for 5-bromo-2-chloro-3-fluoroisonicotinic acid, with an IC greater than 100 µM, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-fluoroisonicotinic acid, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via halogenation of isonicotinic acid derivatives. For example, sequential bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) can achieve regioselectivity. Fluorination may employ agents like Selectfluor™ in acetonitrile at 60–80°C . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to adjacent halogens) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₆H₃BrClFNO₂, MW 236.45) .

- HPLC : Purity assessment using a C18 column (≥97% purity; mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How should researchers handle purification challenges due to halogenated byproducts?

- Methodology : Recrystallization from ethanol/water mixtures (1:3 ratio) at low temperatures (4°C) effectively isolates the target compound. For persistent impurities, preparative TLC with dichloromethane/methanol (95:5) is recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for halogenation?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) reactivity. For example, fluorine’s electron-withdrawing effect directs bromination to the para position. Solvent effects (e.g., DMF vs. THF) on activation energy can guide solvent selection .

Q. What strategies mitigate competing side reactions in cross-coupling applications?

- Methodology : Suzuki-Miyaura coupling with boronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid ) requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Pre-activation of the boronic acid via trimethylborate prevents protodehalogenation .

Q. How can researchers resolve contradictory NMR data for halogenated analogs?

- Methodology : Use 2D NMR (HSQC, HMBC) to assign coupling constants and differentiate between meta/para substituents. Compare with spectral databases (e.g., PubChem ) for structurally similar compounds like 5-Bromo-6-chloronicotinic acid .

Q. What stability considerations are critical for long-term storage?

- Methodology : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis. Stability assays (TGA/DSC) indicate decomposition onset at 150°C, suggesting limited thermal tolerance .

Q. How can regioselective functionalization be achieved for downstream applications?

- Methodology : Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at -78°C in THF enables selective substitution at the 3-position. Quenching with electrophiles (e.g., CO₂ for carboxylation) yields derivatives without disrupting existing halogens .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.